REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[Mg]C.C([Li])CCC.[CH3:20][S:21]SC>C1COCC1>[F:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([S:21][CH3:20])[CH:10]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)F
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
Cl[Mg]C
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
38.71 g
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0 degrees C
|
Type
|
ADDITION
|
Details
|
The temperature during addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10 degrees C
|
Type
|
CUSTOM
|
Details
|
was kept below −65 degrees C
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
CUSTOM
|
Details
|
precooled to −78 degrees C
|
Type
|
ADDITION
|
Details
|
, was added by cannula
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to zero degrees C
|
Type
|
STIRRING
|
Details
|
and stirred at zero degrees C
|
Type
|
WAIT
|
Details
|
for 2 hours until a solid began
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25 degrees C
|
Type
|
FILTRATION
|
Details
|
The material was filtered
|
Type
|
CUSTOM
|
Details
|
the solid partitioned between ethyl acetate (400 mL) and water (400 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to produce crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |